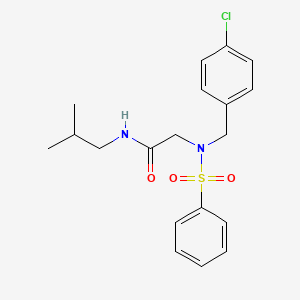
N-(2-phenylethyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-(2-phenylethyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide involves complex organic reactions, often starting with naphthalene or phenyl derivatives. A notable method includes the stepwise introduction of the acetamide functional group to the naphthalene core, followed by the attachment of the 2-phenylethyl moiety. Although the exact synthesis route for this specific compound was not found, similar compounds have been synthesized and evaluated for their antiproliferative activities against various human cancer cell lines, highlighting the relevance of their synthesis in medicinal chemistry (I‐Li Chen et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds similar to N-(2-phenylethyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide often features complex interactions and bonds critical for their biological activity. For example, studies on related molecules have shown how structural features such as the placement of naphthyl and acetamide groups influence their biological activities, with crystallography revealing the spatial arrangements that are conducive to binding with biological targets (Julia Bąkowicz & I. Turowska-Tyrk, 2009).
Chemical Reactions and Properties
Chemical reactions involving N-(2-phenylethyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide may include hydrolysis, amidation, and further functionalization of the naphthalene core. The compound's reactivity is primarily dictated by the acetamide group and the electron-rich naphthalene moiety. These structural components may undergo various organic reactions, contributing to the compound's versatility in synthetic applications. Although specific reactions for this compound were not identified, related research on naphthyl acetamide derivatives offers insights into potential chemical transformations and their implications for pharmacological properties (M. Gouda et al., 2022).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystal structure, are crucial for their application and handling. While the specific physical properties of N-(2-phenylethyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide are not detailed here, analogous compounds exhibit characteristics that influence their solubility and stability, impacting their use in pharmaceutical formulations and materials science (Abdullah M. Asiri et al., 2010).
Chemical Properties Analysis
The chemical properties, including reactivity with biological targets, stability under physiological conditions, and interaction with solvents, are essential for the application of N-(2-phenylethyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide in research and development. Research on related molecules has shown that the presence of the naphthyl and acetamide groups can significantly influence the compound's biological activity and chemical stability, offering a pathway to design more effective and stable compounds for various applications (N. Agarwal & R. Mital, 1976).
Propiedades
IUPAC Name |
N-(2-phenylethyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c22-20(21-13-12-16-6-2-1-3-7-16)15-23-19-11-10-17-8-4-5-9-18(17)14-19/h1-3,6-7,10-11,14H,4-5,8-9,12-13,15H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJZLCZZUSXTJGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)OCC(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(benzyloxy)phenyl]-1-(4-methylbenzoyl)-4-piperidinecarboxamide](/img/structure/B4011223.png)
![2-fluoro-N-[3-({[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}amino)-3-oxopropyl]benzamide](/img/structure/B4011226.png)
![2-(2-isopropyl-1H-imidazol-1-yl)-N-methyl-N-{[2-(methylamino)pyrimidin-5-yl]methyl}propanamide](/img/structure/B4011236.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-cyclohexylglycinamide](/img/structure/B4011256.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(4-methyl-3-nitrophenyl)-3-phenylpropanamide](/img/structure/B4011268.png)
![N-(2,4-dimethoxyphenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)acetamide](/img/structure/B4011284.png)
![4-(1-phenylethyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4011292.png)
![N-(4-bromo-2,5-dimethylphenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanamide](/img/structure/B4011304.png)
![3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4011312.png)
![1-[N-(4-methylbenzyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxamide](/img/structure/B4011317.png)

![(3S*,4R*)-1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-(3-methyl-2-thienyl)piperidin-3-ol](/img/structure/B4011334.png)
![N-(2,6-diethylphenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)acetamide](/img/structure/B4011337.png)